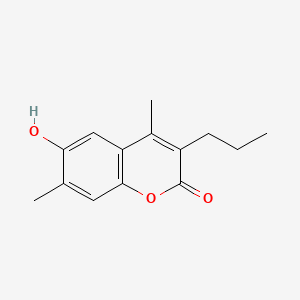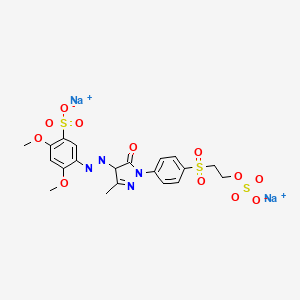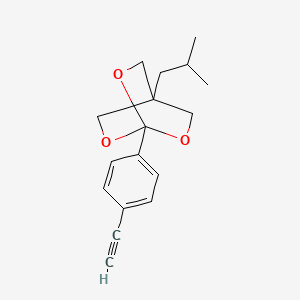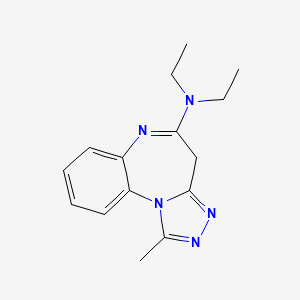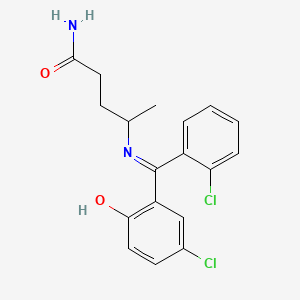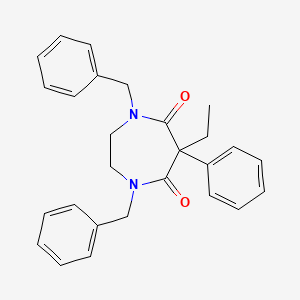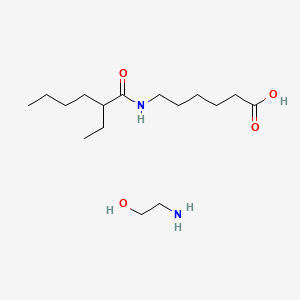
Sodium phenyl phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium phenyl phthalate is an organic compound derived from phthalic acid. It is a sodium salt of phenyl phthalate and is commonly used in various industrial and scientific applications. The compound is known for its stability and versatility, making it a valuable component in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium phenyl phthalate can be synthesized through the esterification of phthalic anhydride with phenol, followed by neutralization with sodium hydroxide. The reaction typically involves heating phthalic anhydride and phenol in the presence of a catalyst such as sulfuric acid to form phenyl phthalate. The resulting ester is then treated with sodium hydroxide to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: Sodium phenyl phthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert it into different phthalate esters.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are commonly employed.
Major Products: The major products formed from these reactions include various phthalate esters, phthalic acid, and substituted phenyl phthalates.
Scientific Research Applications
Sodium phenyl phthalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phthalate compounds.
Biology: It serves as a model compound in studies related to enzyme interactions and metabolic pathways.
Medicine: Research on its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations is ongoing.
Industry: It is utilized in the production of plasticizers, resins, and coatings, enhancing the flexibility and durability of materials.
Mechanism of Action
Sodium phenyl phthalate can be compared with other phthalate esters such as:
- Dimethyl phthalate
- Diethyl phthalate
- Dibutyl phthalate
Uniqueness:
- Stability: this compound is more stable under various conditions compared to some other phthalates.
- Versatility: It has a broader range of applications due to its unique chemical properties.
Comparison with Similar Compounds
- Dimethyl phthalate: Used as a plasticizer and insect repellent.
- Diethyl phthalate: Commonly used in cosmetics and personal care products.
- Dibutyl phthalate: Utilized in the production of flexible plastics and as a solvent.
Properties
CAS No. |
72175-37-2 |
|---|---|
Molecular Formula |
C14H9NaO4 |
Molecular Weight |
264.21 g/mol |
IUPAC Name |
sodium;2-phenoxycarbonylbenzoate |
InChI |
InChI=1S/C14H10O4.Na/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10;/h1-9H,(H,15,16);/q;+1/p-1 |
InChI Key |
VOJJDXGDXBDDTP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


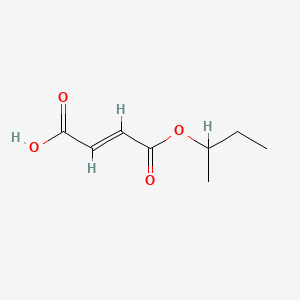



![3-[5-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]pentylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12740759.png)
